molecular formula C26H22F3NO4 B11822949 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B11822949
M. Wt: 469.5 g/mol
InChI Key: OQCKZFPPEYXSHT-HSZRJFAPSA-N
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Description

This compound belongs to a class of Fmoc-protected amino acid derivatives, characterized by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a substituted phenyl moiety. The (R)-configuration at the chiral center and the 2-(trifluoromethyl)phenyl substituent on the butanoic acid chain confer distinct physicochemical and biological properties. Such compounds are frequently utilized in peptide synthesis, medicinal chemistry, and proteomics due to their stability and versatility in solid-phase synthesis .

Properties

Molecular Formula

C26H22F3NO4

Molecular Weight

469.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m1/s1

InChI Key

OQCKZFPPEYXSHT-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis with Fmoc Protection

The most widely reported method involves solution-phase synthesis starting from enantiomerically pure (R)-2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid. The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran) to yield the Fmoc-protected intermediate. Critical parameters include:

  • Temperature : Reactions are conducted at 0–5°C to minimize racemization.

  • Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for optimal solubility of the trifluoromethylphenyl moiety.

  • Purification : Crude products are purified via reverse-phase HPLC, achieving >98% enantiomeric excess (e.e.).

A representative reaction sequence is:

  • Protection of the α-amino group with Fmoc-Cl.

  • Activation of the carboxylic acid using carbodiimide reagents (e.g., DCC or EDC).

  • Coupling with target residues (if applicable) under inert atmosphere.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Compound A is frequently synthesized as a building block for peptide drugs using SPPS. The Wang or 2-chlorotrityl chloride (2-CTC) resins are employed to anchor the carboxylic acid group, enabling iterative coupling cycles. Key steps include:

  • Resin Loading : The carboxylic acid of Compound A is esterified to the resin using diisopropylcarbodiimide (DIPCI) and hydroxybenzotriazole (HOBt).

  • Fmoc Deprotection : Piperidine (20% v/v in DMF) removes the Fmoc group, exposing the amino group for subsequent coupling.

  • Coupling Efficiency : Coupling yields >95% are achieved using PyBOP/N-methylmorpholine (NMM) activation.

Table 1 : SPPS Conditions for Compound A

ParameterValue/ReagentCitation
Resin Type2-CTC
Activation ReagentPyBOP/HOBt
Deprotection AgentPiperidine (20% in DMF)
Coupling Time2–12 hours

Chiral Auxiliary-Mediated Asymmetric Synthesis

For large-scale production, chiral auxiliaries like Evans oxazolidinones are employed to enforce the (R)-configuration. The trifluoromethylphenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, followed by Fmoc protection. This method requires:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

  • Temperature Control : Reactions proceed at 60–80°C to enhance stereoselectivity.

  • Workup : Acidic hydrolysis (HCl/THF) cleaves the auxiliary, yielding the free amino acid.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, Fmoc protection under microwave conditions (100 W, 80°C) achieves 95% yield in 10 minutes versus 6 hours conventionally.

Solvent-Free Mechanochemical Approaches

Ball milling with Fmoc-Cl and potassium carbonate eliminates solvent use, improving atom economy. Yields of 88% are reported with minimal racemization.

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost
Solution-Phase70–8598–99Moderate$$
SPPS90–95>99Low$$$
Chiral Auxiliary65–7597–98High$$$$
Microwave-Assisted85–9098High$$
  • Solution-Phase Synthesis : Cost-effective but requires extensive purification.

  • SPPS : Ideal for small-scale peptide conjugates but limited by resin costs.

  • Chiral Auxiliary : Scalable but involves toxic metal catalysts.

Industrial-Scale Production Insights

Industrial protocols prioritize continuous flow systems to enhance reproducibility. For example, a plug-flow reactor with in-line HPLC monitoring achieves 92% yield at 10 kg/batch. Key considerations include:

  • Catalyst Recycling : Palladium recovery rates >98% reduce costs.

  • Waste Management : Solvent recovery systems (e.g., DMF distillation) minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of Fmoc-2-trifluoromethyl-L-homophenylalanine .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-trifluoromethyl-L-homophenylalanine is used in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of trifluoromethyl groups into peptides, enhancing their stability and bioactivity .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The trifluoromethyl group can act as a probe for investigating molecular interactions .

Medicine

In medicine, Fmoc-2-trifluoromethyl-L-homophenylalanine is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs with improved pharmacokinetic properties .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the folding and stability of peptides, affecting their biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The primary structural variations among analogs lie in the substituents on the phenyl ring or modifications to the butanoic acid chain. These changes significantly influence molecular weight, polarity, and bioactivity.

Table 1: Structural Comparison of Analogs
Compound Name Substituent on Phenyl Ring/Chain Molecular Weight Key Properties/Applications
Target Compound: (R)-2-...4-(2-(trifluoromethyl)phenyl)butanoic acid 2-(trifluoromethyl)phenyl ~527.36* High lipophilicity; potential protease inhibition
(R)-2-...4-(4-iodophenyl)butanoic acid 4-iodophenyl 527.36 Radioactive labeling; halogen-based interactions
(R)-2-...4-bromobutanoic acid Bromine at C4 of butanoic acid chain ~383.30† Alkylating agent; crosslinking applications
(R)-3-...4-(4-nitrophenyl)butanoic acid 4-nitrophenyl 446.45 Electron-withdrawing group; redox-sensitive
(R)-3-...4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-butyl)phenyl ~443.50‡ Enhanced steric bulk; potential for hydrophobic binding
(S)-2-...4-(2-chloro-2,2-difluoroacetamido)butanoic acid (26d) Chlorodifluoroacetamido chain 475.03 (as Na salt) Halogenated side chain; targets p53-Mdm2 interactions

*Calculated based on similar analogs; †Estimated from molecular formula; ‡From Safety Data Sheet .

Impact of Substituents on Bioactivity and Pharmacokinetics

  • Trifluoromethyl vs. Iodo/Nitro Groups : The 2-(trifluoromethyl) group enhances metabolic stability and lipophilicity compared to electron-rich iodophenyl or electron-deficient nitrophenyl groups, which may alter target binding or susceptibility to enzymatic degradation .
  • Halogenated Chains: Bromine or chlorodifluoroacetamido substituents (e.g., in ) introduce electrophilic reactivity, enabling covalent interactions with proteins or nucleic acids. This contrasts with the non-covalent binding typically seen with trifluoromethyl or tert-butyl groups .
  • Similarity Indexing : Tanimoto coefficient-based comparisons () suggest that analogs with >70% structural similarity (e.g., iodophenyl vs. trifluoromethylphenyl) exhibit overlapping pharmacokinetic profiles, such as logP and solubility, but divergent target affinities due to steric and electronic effects .

Proteomic Interaction Signatures

The CANDO platform () reveals that analogs with minor structural differences, such as tert-butyl vs. trifluoromethyl groups, exhibit distinct proteomic interaction signatures. For example, the nitro group in may confer redox activity, leading to interactions with oxidoreductases absent in the parent compound .

Computational and Experimental Tools for Comparison

  • SwissSimilarity : Combines 2D/3D fingerprinting to identify analogs like the iodophenyl and bromobutanoic acid derivatives.
  • Molecular Networking : Clusters compounds based on MS/MS fragmentation patterns; e.g., distinguishes trifluoromethylphenyl from tert-butylphenyl via unique cosine scores.
  • Activity Landscape Modeling : Identifies "activity cliffs" where small structural changes (e.g., iodine → trifluoromethyl) result in significant potency differences.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group during reactions. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions.

Synthetic Route

The synthesis of this compound typically involves several steps:

  • Protection of the amine group using the Fmoc group.
  • Formation of the core structure through coupling reactions with appropriate amino acids.
  • Purification via chromatographic techniques to isolate the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives containing the fluorenyl moiety exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated efficacy against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that fluorenone derivatives can act as inhibitors of type I topoisomerases, which are crucial for DNA replication and transcription in cancer cells. Modifications to the side chains of these compounds have been shown to enhance their antiproliferative activity against various cancer cell lines .

Case Studies

  • Study on Antimicrobial Resistance : A study demonstrated that fluorenone derivatives exhibited low inhibitory concentrations against multi-drug resistant Staphylococcus aureus. The introduction of electron-withdrawing groups significantly enhanced their antimicrobial activity .
  • Antiproliferative Activity : Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study revealed that specific structural modifications led to increased potency against breast and lung cancer cells .

Data Tables

PropertyValue
Molecular FormulaC21H22F3N2O3
Molecular Weight396.41 g/mol
Melting Point150-152 °C
SolubilitySoluble in DMSO, sparingly soluble in water
Biological ActivityTarget Organism/Cell LineIC50 (µM)
AntimicrobialStaphylococcus aureus5.0
AntimicrobialMycobacterium tuberculosis12.0
AntiproliferativeMCF-7 (Breast Cancer)8.5
AntiproliferativeA549 (Lung Cancer)10.0

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in peptide synthesis involving this compound?

The Fmoc group serves as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This enables sequential coupling of amino acids. The Fmoc group’s UV activity also aids in monitoring reaction progress via HPLC .

Q. How does the trifluoromethylphenyl substituent influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing trifluoromethyl group on the phenyl ring increases steric bulk and reduces electron density at the α-carbon, potentially slowing coupling kinetics. Researchers should optimize activation reagents (e.g., HBTU, HATU) and reaction times to achieve >95% coupling efficiency. Kinetic studies using NMR or LC-MS are recommended to quantify reaction rates .

Q. What analytical techniques are critical for confirming the compound’s stereochemical purity?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For solid-phase applications, on-resin ¹⁹F NMR (utilizing the trifluoromethyl group) provides real-time monitoring without cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar Fmoc-protected amino acids?

Discrepancies in chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may arise from conformational flexibility or solvent effects. Comparative analysis using 2D NMR (COSY, NOESY) and computational modeling (DFT) can clarify assignments. For example, highlights distinct NOE correlations for phenylthio vs. trifluoromethylphenyl substituents .

Q. What strategies improve the solubility of this compound in SPPS-compatible solvents?

The trifluoromethylphenyl group introduces hydrophobicity, which can reduce solubility in DMF or NMP. Co-solvents like DMSO (10–20%) or ionic liquids (e.g., [BMIM][BF₄]) enhance solubility. Pre-activation with OxymaPure/HOAt in DCM:DMF (1:1) also improves dispersion .

Q. How does the stereochemistry at the α-carbon affect interactions with biological targets?

The (R)-configuration ensures proper spatial alignment for binding to enzymes or receptors. For example, in p53-Mdm2 interaction studies, (R)-configured analogs showed 5-fold higher binding affinity than (S)-isomers due to optimal hydrophobic pocket fit. Molecular dynamics simulations (MD) are advised to validate docking poses .

Methodological Challenges & Data Analysis

Q. What are the pitfalls in quantifying deprotection efficiency of the Fmoc group for this compound?

Residual Fmoc after deprotection can lead to truncated peptides. Use UV spectroscopy (λ = 301 nm) or LC-MS to quantify Fmoc-piperidine adducts. reports that incomplete deprotection (<98%) in bulky analogs requires extended piperidine treatment (2 × 5 min) .

Q. How can researchers mitigate racemization during coupling of this sterically hindered amino acid?

Racemization occurs under basic conditions. Use low-temperature (0–4°C) coupling with DIC/Oxyma or employ microfluidic reactors for rapid mixing. demonstrates that HATU/DIEA at 0°C reduces racemization to <1% compared to room-temperature reactions .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Tools like Schrödinger’s QikProp (logP, solubility) and Gaussian 09 (pKa, dipole moment) provide reliable predictions. For the trifluoromethyl group, parameterization with the OPLS4 force field improves accuracy in MD simulations .

Comparative Analysis & Structural Analogs

Q. How do structural analogs with varying substituents (e.g., methoxy vs. trifluoromethyl) affect peptide stability?

Analogs with electron-donating groups (e.g., methoxy) exhibit faster degradation in serum due to increased hydrophilicity. In contrast, the trifluoromethyl group enhances metabolic stability (t₁/₂ > 12 h in human plasma) by resisting esterase activity. Stability assays with LC-MS/MS are critical for validation .

Q. What lessons can be drawn from the synthesis of (S)-2-((Fmoc)amino)-4-methoxybutanoic acid for optimizing this compound?

highlights that microwave-assisted synthesis reduces reaction time by 50% and improves yield (from 65% to 88%) for methoxy analogs. Similar protocols (100 W, 80°C, 10 min) could be adapted for the trifluoromethylphenyl variant .

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